N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide -

N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide

Catalog Number: EVT-5084871
CAS Number:
Molecular Formula: C21H28N4O
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Compound Description: This compound is an ester derived from l-menthol and phenibut. It was synthesized and characterized in a study that investigated its potential anticonvulsant activity. []

Relevance: This compound shares a structural similarity with the target compound through the presence of a cyclohexyl moiety. Both compounds feature a cyclohexyl ring system, although with different substitutions and connections to the core structure. The target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, possesses the cyclohexyl ring directly attached to the amino group, whereas in this related compound, the cyclohexyl group is part of the ester moiety. This structural resemblance suggests potential overlap in their pharmacological profiles, particularly regarding interactions with targets sensitive to lipophilic groups like the cyclohexyl ring. []

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

Compound Description: CP-724,714 is an anticancer drug that unfortunately exhibited hepatotoxicity in clinical trials, leading to its discontinuation. This compound undergoes metabolism via both cytochrome P450s (CYPs) and aldehyde oxidase (AO). The research aimed to elucidate the metabolic pathways of CP-724,714, particularly the involvement of AO, using human hepatocytes and recombinant human AO. []

Relevance: While structurally distinct from the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, CP-724,714 offers valuable insights into potential metabolic liabilities associated with compounds containing heterocyclic aromatic rings, specifically the quinazoline substructure. Although the target compound lacks a quinazoline ring, its pyridinyl moieties might undergo similar oxidative metabolism by CYPs and potentially AO. []

Compound Description: This compound represents a potential genotoxic impurity (GTI) found in Osimertinib mesylate, an antineoplastic agent. A novel ultra-performance liquid chromatographic (UPLC) method coupled with QDa detection was developed to quantify this GTI at trace levels in Osimertinib mesylate. []

Relevance: The structural similarity between this GTI and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, lies in the presence of a propanamide moiety. Both compounds feature a three-carbon chain linked to a nitrogen atom, which is further connected to a carbonyl group. This shared structural motif suggests that the target compound might exhibit similar physicochemical properties and potential for metabolic transformations at the propanamide site. []

(2S,3R)-N-(2-((3-Pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide

Compound Description: This compound and its novel salt forms were synthesized and investigated for their potential therapeutic benefits in treating or preventing various conditions, including central nervous system disorders, inflammation, pain, and neovascularization. [, ]

Relevance: Both this compound and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, belong to a similar chemical class characterized by the presence of a pyridine ring. This shared structural feature suggests potential similarities in their pharmacological profiles, particularly regarding interactions with biological targets sensitive to pyridine-containing ligands. [, ]

4-Hydroxy-2-methyl-N-2-pyridinyl-2H-1,2,-benzothiazine-3-carboxamide 1,1-dioxide (Piroxicam, PRX)

Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with poor water solubility. To enhance its biopharmaceutical properties, researchers explored the synthesis of a piroxicam-benzoic acid cocrystal using a green eutectic solvent (a mixture of menthol and camphor) and a co-grinding technique. []

Relevance: Piroxicam and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share a structural motif in the form of a pyridinyl group. Both compounds possess a pyridine ring within their structures, suggesting potential similarities in their physicochemical properties and potential for interactions with biological targets. []

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

Compound Description: This compound is a genotoxic impurity (GTI) identified in Nevirapine, a drug used for treating HIV-1 infection and AIDS. A sensitive LC-MS/MS method was developed and validated to quantify this GTI in Nevirapine, ensuring the drug's safety and efficacy. []

Relevance: Both this GTI and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, belong to the chemical class of pyridinyl carboxamides. This shared structural feature, particularly the presence of a pyridine ring directly attached to a carboxamide group, suggests potential similarities in their chemical reactivity and potential for interacting with biological targets. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

Compound Description: (S)-1 is a potent non-peptidic agonist for formyl peptide receptors (FPRs), which are expressed in microglial cells and involved in neuroinflammatory processes. Researchers radiolabeled (S)-1 with carbon-11 to visualize FPRs in the brain using positron emission tomography (PET). []

Relevance: This compound shares a structural resemblance to the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, through the presence of both cyclohexyl and pyridinyl moieties. While their connectivity and substitution patterns differ, this shared structural feature suggests potential overlap in their pharmacological profiles, particularly concerning interactions with targets recognizing these lipophilic and heterocyclic groups. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-0687 and AM-1430 are potent, selective, and orally bioavailable inhibitors of PI3Kδ. Developed through the optimization of 2,3,4-trisubstituted quinoline analogs, both compounds demonstrated efficacy in in vivo pharmacodynamic and efficacy experiments in animal models of inflammation. []

Relevance: Although structurally distinct from the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, AM-0687 and AM-1430 belong to the same broad chemical class of pyridinyl-containing molecules. This shared feature underscores the versatility of the pyridine ring in medicinal chemistry and its potential for contributing to diverse pharmacological activities. []

1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS acts as a potent and selective antagonist for calcitonin gene-related peptide (CGRP) receptors. It exhibits high selectivity for CGRP over adrenomedullin (AM) receptors, showing therapeutic potential for migraine treatment. The research focused on understanding the binding determinants of BIBN4096BS to CGRP and amylin receptors, particularly the role of receptor activity modifying proteins (RAMPs). []

Relevance: BIBN4096BS and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share the presence of a pyridinyl moiety within their structures. This structural similarity, although within a larger and more complex molecular framework in BIBN4096BS, highlights the relevance of the pyridine ring in mediating interactions with biological targets and contributing to pharmacological activity. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate, commonly known as Gleevec, is an antineoplastic agent primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The research focused on developing a novel crystalline η-modification of Imatinib mesylate, along with a method for its preparation. This new form aimed to provide improved pharmaceutical properties, potentially impacting its bioavailability, stability, or manufacturing process. []

Relevance: Both Imatinib mesylate and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share a critical structural feature: the presence of a pyridine ring. While their overall structures differ significantly, this shared element suggests a potential for overlapping pharmacological profiles, particularly regarding interactions with biological targets that recognize pyridine-containing molecules. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used for treating chronic myeloid leukemia (CML). The research aimed to enhance Nilotinib's solubility and bioavailability by developing soluble pharmaceutical compositions using organic acids as solubilizing agents. [, ]

Relevance: Nilotinib and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, both feature a pyridine ring as a prominent structural element. This common feature indicates the importance of the pyridine moiety in medicinal chemistry for designing bioactive molecules. [, ]

2R,4R,5S-(2-amino-4,5-(1, 2-cyclohexyl)-7-phosphonoheptanoic acid) (NPC 17742)

Compound Description: NPC 17742, the most potent isomer of the mixture 2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid (NPC 12626), acts as a potent, selective, and competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. The research aimed to elucidate the pharmacological profile of NPC 17742 and its neuroprotective potential. []

Relevance: Both NPC 17742 and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share a structural similarity through the presence of a cyclohexyl ring system. This shared structural element, though in different chemical contexts, hints at the potential for these compounds to interact with biological targets sensitive to lipophilic groups. []

N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide

Compound Description: This is an N-pyridinyl(methyl)-3-pyridine carboxamide derivative that exhibits synergistic fungicidal activity when combined with other fungicides. []

Relevance: This compound is essentially identical to the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide. []

(E)-N-(2-(1H-Indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives

Compound Description: These compounds, featuring an indole moiety, were synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi. []

Relevance: While structurally distinct from the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, these derivatives offer insights into the antimicrobial potential of compounds containing heterocyclic aromatic rings. The target compound, with its pyridine rings, might exhibit some degree of interaction with microbial targets. []

Compound Description: SCH 351125 is a selective CCR5 antagonist, displaying potent activity against RANTES binding. []

Relevance: Both SCH 351125 and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share the presence of a pyridinyl moiety within their structures. This structural similarity highlights the pyridine ring's significance in medicinal chemistry for designing molecules with potential therapeutic applications. []

N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides

Compound Description: This series of compounds exhibits promising topical and systemic anti-inflammatory activity. Researchers investigated various substitutions on the indole ring and the propanamide chain to optimize their efficacy. [, ]

Relevance: This class of compounds shares structural similarities with the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, specifically the presence of a N-pyridinyl(methyl) propanamide moiety. This structural resemblance suggests that the target compound might exhibit anti-inflammatory properties, potentially through mechanisms similar to those of the related compounds. [, ]

Compound Description: These compounds and their metal complexes were synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. []

Relevance: These derivatives share a structural motif with the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), specifically the presence of a pyridine ring linked to a nitrogen-containing heterocycle. This structural similarity, even with different heterocyclic systems, highlights the importance of these moieties in potentially influencing interactions with biological targets, including those involved in microbial growth and proliferation. []

7,7'-((Aryl)Methylene)Bis(N-Cyclohexyl-2-(Aryl)-6-Methyl-3H-Imidazo[1,2-b]Pyrazol-3-Imine) Derivatives

Compound Description: This class of compounds, featuring a cyclohexyl moiety, was synthesized using a novel inorganic-bioorganic functionalized silica-magnetized core-shell nanocatalyst. The synthesis involved a pseudo-seven component one-pot and one-step reaction. []

Relevance: These derivatives share a structural motif with the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), through the presence of a cyclohexyl ring. While their overall structures differ considerably, this shared feature highlights the utility of the cyclohexyl moiety in medicinal chemistry and its potential contribution to diverse pharmacological activities. []

Relevance: Although not explicitly described, it is plausible that N-(4-Pyridinyl) Amide 21 shares a core structure with other compounds in the N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides series, suggesting it also contains a N-pyridinyl(methyl) propanamide moiety, similar to the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide. This structural resemblance suggests that the target compound might share a similar pharmacological profile, including potential anti-inflammatory effects, but also potential for toxicity. []

N-4,6-Dimethyl-2-pyridinyl Derivatives 17 and 27

Compound Description: These two compounds, part of the N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides series, demonstrated notable anti-inflammatory activity while lacking the toxic effects observed with N-(4-Pyridinyl) Amide 21. []

Relevance: Although their exact structures are not provided, N-4,6-Dimethyl-2-pyridinyl Derivatives 17 and 27 likely possess a N-pyridinyl(methyl) propanamide moiety similar to the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide. The reduced toxicity of these derivatives compared to N-(4-Pyridinyl) Amide 21 suggests that modifications to the pyridinyl substituents can significantly impact the safety profile while maintaining pharmacological activity. []

Compound Description: Inspired by the allosteric enhancers (AEs) acting at the adenosine A1 receptor (A1AR), researchers developed a series of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo (b) thiophene derivatives and evaluated their antimicrobial activity. []

Relevance: These derivatives and the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), both incorporate a cyclohexyl ring within their structures. This common feature, despite different core structures and substitution patterns, indicates the relevance of the cyclohexyl moiety in medicinal chemistry and its potential contribution to diverse biological activities, including antimicrobial effects. []

N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides

Compound Description: Researchers explored N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides, incorporating pharmacophoric moieties like 6-aminolutidine, β-picolylamine, 4-aminopyridine, and piperazine at the amidic nitrogen, as potential inhibitors of the inflammation process. []

Relevance: The target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, shares structural similarities with these compounds, particularly the presence of a N-substituted alkylcarboxamide moiety. This structural resemblance suggests that the target compound might exhibit anti-inflammatory properties. []

N -pyridinyl(methyl)1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides

Compound Description: Inspired by roquinimex, a series of N -pyridinyl(methyl)1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides was synthesized and their topical anti-inflammatory activity evaluated. []

Relevance: These derivatives and the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), both incorporate a N-pyridinyl(methyl) moiety within their structures. This common feature, even with different core structures and substitution patterns, indicates the relevance of the N-pyridinyl(methyl) moiety in medicinal chemistry and its potential contribution to anti-inflammatory activities. []

2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-(methyl)amino]ethoxy]-n-methyl-n-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

Compound Description: This compound and its acid addition salts with physiologically acceptable acids were investigated as bradykinin B1 receptor antagonists. The research focused on developing novel pharmaceutical compositions containing these salts for treating conditions associated with bradykinin B1 receptor activation. []

Relevance: This compound and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share a structural similarity in the form of a cyclohexyl moiety, highlighting the role of this lipophilic group in interacting with biological targets. []

4-hydroxy-2-methyl-2H-1,2-benzothiazine-3- (n- (2-pyridinyl) carboxamide) -1,1-dioxide

Compound Description: This compound, a pyridinyl carboxamide derivative, exhibits anti-inflammatory properties. A new process for its preparation, involving N-methylation under "catalyst phase transfer" conditions, was developed, along with the synthesis of its phosphoric ester. []

Relevance: This compound and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, share the pyridinyl carboxamide moiety. This structural resemblance suggests potential similarities in their pharmacological profiles, particularly regarding anti-inflammatory activity. []

2-[(2-Chloro-5-ethyl-3-pyridinyl)(hydroxy)­methyl]­acrylo­nitrile and 2-[(2-Chloro-5-phenyl-3-pyridinyl)(hydroxy)­methyl]­acrylo­nitrile

Compound Description: These compounds represent Baylis-Hillman adducts with substitutions on the pyridine ring. Their crystal structures were determined, revealing insights into their molecular geometry and intermolecular interactions. [, ]

Relevance: These compounds and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, all contain a pyridine ring as a core structural element. This shared feature, although with different substitutions and overall structures, emphasizes the versatility of the pyridine moiety in medicinal chemistry and its potential for contributing to diverse pharmacological activities. [, ]

Compound Description: This diverse set of compounds, all containing a pyridine ring, was synthesized under microwave irradiation conditions. The research aimed to explore the utility of microwave-assisted synthesis for preparing heterocyclic compounds with potential biological activities. []

Relevance: While structurally diverse, these compounds and the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), share the common feature of incorporating a pyridine ring within their structures. This shared element underscores the significance of the pyridine moiety in medicinal chemistry for developing bioactive molecules with diverse pharmacological profiles. []

2-[(2-Chloro-5-methyl-3-pyridinyl)(hydroxy)-methyl]acrylonitrile

Compound Description: This compound is a novel Baylis-Hillman adduct. Its crystal structure, determined through X-ray diffraction, revealed the presence of a chiral atom, indicating a racemic mixture. []

Relevance: This compound and the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), share a structural similarity through the presence of a pyridine ring. While their overall structures and functionalities differ, this shared feature underscores the importance of the pyridine moiety in medicinal chemistry for constructing diverse molecular scaffolds with potential biological activities. []

1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine

Compound Description: This compound, the N-desnitro metabolite of the insecticide imidacloprid, exhibits potent inhibitory activity against -nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR). []

Relevance: Both this compound and the target compound, N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide, contain a pyridine ring as a core structural element. This shared feature, although within different chemical contexts, highlights the relevance of the pyridine ring in mediating interactions with biological targets, particularly those involved in neurotransmission. []

5-Aryl-substituted 3-methyl-7-nitro-1,2-dihydro-3H-1,4-benzodiazepin-2-ones

Compound Description: This study focused on developing an efficient method for synthesizing optically pure enantiomers of 5-aryl-substituted 3-methyl-7-nitro-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. The researchers utilized simple reagents and a straightforward approach to achieve high optical purity. []

Relevance: Although structurally distinct from the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), this research emphasizes the importance of stereochemistry in drug development. While the target compound's stereochemistry is not specified in the provided context, this study serves as a reminder that different stereoisomers can exhibit varying pharmacological profiles, including potency, selectivity, and toxicity. []

5-methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl) methyl]sulfinyl)-1H-benzimidazole (Omeprazole)

Compound Description: Omeprazole, a proton pump inhibitor, effectively reduces gastric acid secretion. This study determined the crystal structure of Omeprazole, revealing the trans conformation of the methylsulfinyl group and its role in linking the pyridine and benzimidazole rings. []

Relevance: Omeprazole and the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), share the presence of a pyridine ring. This structural similarity, despite different core structures and functionalities, highlights the pyridine ring's versatility in medicinal chemistry and its contribution to diverse pharmacological activities. []

2-Chloro-N-(R-2-pyridinyl)nicotinamides

Compound Description: These compounds were investigated for their tendency to undergo thermal cyclization to form 5-oxo-5,6-dihydrodipyrido-[1,2-a:3′,2′-e]pyrimidin-11-ium chlorides. The research focused on understanding the influence of substituents on the pyridine ring on the ease of cyclization. []

Relevance: This class of compounds shares a structural motif with the target compound, **N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide), specifically the presence of a pyridine ring directly attached to a carboxamide group. This shared structural feature suggests potential similarities in their chemical reactivity and potential for undergoing cyclization reactions under specific conditions. []

Properties

Product Name

N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(3-pyridinyl)propanamide

IUPAC Name

N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-3-pyridin-3-ylpropanamide

Molecular Formula

C21H28N4O

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C21H28N4O/c1-25(19-9-3-2-4-10-19)21-18(8-6-14-23-21)16-24-20(26)12-11-17-7-5-13-22-15-17/h5-8,13-15,19H,2-4,9-12,16H2,1H3,(H,24,26)

InChI Key

XBKGWROEYLSUTO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CCC3=CN=CC=C3

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.